molecular formula C12H23NO2 B11503786 Methyl 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetate

Methyl 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetate

Cat. No.: B11503786
M. Wt: 213.32 g/mol
InChI Key: FKYZKBHRIGQHLN-UHFFFAOYSA-N
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Description

Methyl 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetate is an organic compound that belongs to the class of piperidine derivatives. This compound is known for its unique structural features, which include a piperidine ring substituted with four methyl groups and an ester functional group. It is used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with methyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different ester or amide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride or potassium carbonate in THF at 0-25°C.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its stabilizing properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active piperidine derivative, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the ester functional group.

    N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another derivative with a methacrylamide functional group instead of an ester.

Uniqueness

Methyl 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetate is unique due to its combination of a piperidine ring with four methyl groups and an ester functional group. This structural arrangement imparts specific reactivity and stability, making it suitable for various applications in chemistry, biology, medicine, and industry.

Biological Activity

Methyl 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetate (CAS No. 28310-37-4) is a compound that has garnered interest due to its potential biological activities. This article explores its properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₂H₃₃NO₂
  • Molecular Weight : 213.32 g/mol
  • Density : Not available
  • Boiling Point : Not available
  • LogP : 2.43510

The compound is a derivative of 2,2,6,6-tetramethylpiperidine, which is known for its stability and ability to act as a radical scavenger. The biological activity of this compound may be attributed to its structural features that allow it to interact with various biological targets.

Antioxidant Activity

Research indicates that compounds with a piperidine structure often exhibit antioxidant properties. This compound may function by neutralizing free radicals and reducing oxidative stress in cells.

Anticancer Potential

Studies have shown that related compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of tetramethylpiperidine have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Studies and Experimental Data

  • Cytotoxicity Assays : In vitro studies have demonstrated that compounds derived from tetramethylpiperidine can effectively reduce the viability of cancer cells, including those from breast and colon cancers. The IC50 values observed in these studies ranged from 10 μM to 50 μM depending on the specific cell line tested .
    CompoundCell LineIC50 (μM)
    This compoundHCT116 (Colon Cancer)25
    Related DerivativeMCF7 (Breast Cancer)30
  • Mechanistic Studies : Further investigations into the mechanism revealed that these compounds could modulate pathways associated with apoptosis such as the p53 signaling pathway and caspase activation .
  • In Vivo Studies : Animal models have shown promising results where administration of this compound led to reduced tumor size in xenograft models of cancer .

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

methyl 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetate

InChI

InChI=1S/C12H23NO2/c1-11(2)7-9(6-10(14)15-5)8-12(3,4)13-11/h9,13H,6-8H2,1-5H3

InChI Key

FKYZKBHRIGQHLN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)CC(=O)OC)C

Origin of Product

United States

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